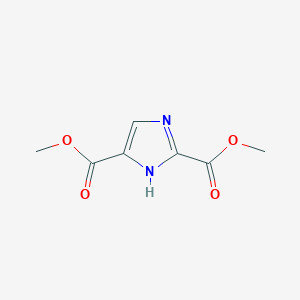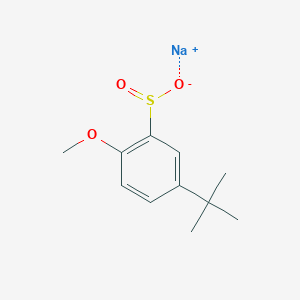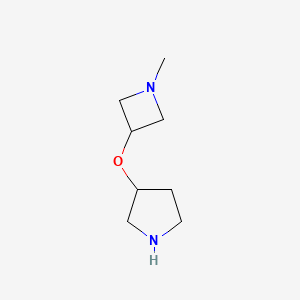![molecular formula C9H12N4 B12976344 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core. Compounds containing this core have shown significant potential in various fields, including medicinal chemistry, due to their biological activities .
Preparation Methods
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process typically requires specific reaction conditions, such as the use of bromohydrazone or triazinium dicyanomethylide intermediates . Industrial production methods may involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is a key component in the development of kinase inhibitors, which are used in cancer therapy . Additionally, it has been explored for its antiviral properties, particularly in the context of nucleoside drugs like remdesivir . In biology, it serves as a tool for studying enzyme inhibition and signal transduction pathways . Industrial applications include its use in the synthesis of complex organic molecules and as a building block for various pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets, such as protein kinases . By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature .
Comparison with Similar Compounds
1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared to other similar compounds, such as avapritinib and remdesivir, which also contain the pyrrolo[2,1-f][1,2,4]triazine core . These compounds share similar biological activities, including kinase inhibition and antiviral properties . this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-2-amine |
InChI |
InChI=1S/C9H12N4/c1-7(10)4-8-2-3-9-5-11-6-12-13(8)9/h2-3,5-7H,4,10H2,1H3 |
InChI Key |
YPEHTUHCDQFGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C2N1N=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


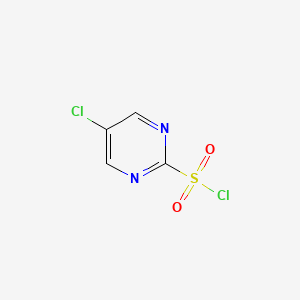
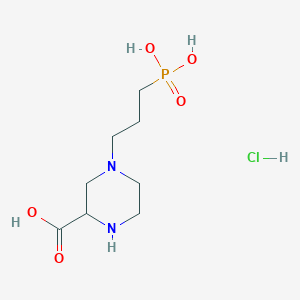
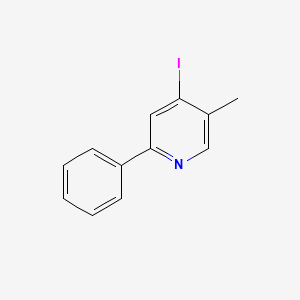
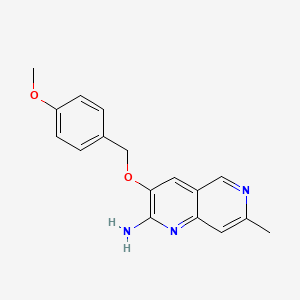
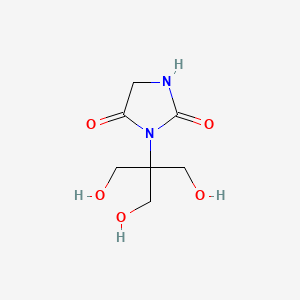
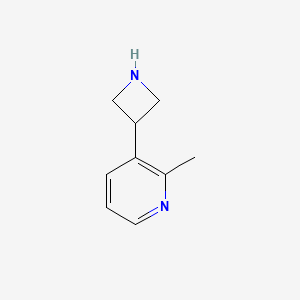
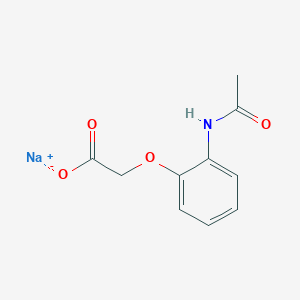
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
